molecular formula C8H9BrN2O2 B13155348 2-Bromo-N,3-dimethyl-6-nitroaniline

2-Bromo-N,3-dimethyl-6-nitroaniline

Cat. No.: B13155348
M. Wt: 245.07 g/mol
InChI Key: DQEXOBIYMLXJJY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-bromo-N,3-dimethyl-6-nitroaniline

InChI

InChI=1S/C8H9BrN2O2/c1-5-3-4-6(11(12)13)8(10-2)7(5)9/h3-4,10H,1-2H3

InChI Key

DQEXOBIYMLXJJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,3-dimethyl-6-nitroaniline typically involves a multi-step process starting from aniline. The general steps include:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,3-dimethyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-N,3-dimethyl-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N,3-dimethyl-6-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromo-2,3-dimethyl-6-nitroaniline
  • CAS No.: 108485-13-8
  • Molecular Formula : C₈H₁₀BrN₂O₂
  • Molecular Weight : 245.08 g/mol
  • Structure: Features a benzene ring substituted with bromine (position 4), two methyl groups (positions 2 and 3), a nitro group (position 6), and an amino group (position 1) .

Synthesis : Synthesized via diazotization of 4-bromo-2,3-dimethyl-6-nitroaniline sulfate followed by azide formation and thermal decomposition .

Applications : Used as an intermediate in organic synthesis, particularly for heterocyclic compounds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-bromo-2,3-dimethyl-6-nitroaniline with key analogues, focusing on substituent positions and molecular properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Key Properties/Applications
4-Bromo-2,3-dimethyl-6-nitroaniline 108485-13-8 C₈H₁₀BrN₂O₂ 245.08 Br (4), CH₃ (2,3), NO₂ (6), NH₂ (1) Intermediate in heterocyclic synthesis
2,3-Dimethyl-6-nitroaniline 59146-96-2 C₈H₁₀N₂O₂ 166.18 CH₃ (2,3), NO₂ (6), NH₂ (1) Soluble in ethanol/acetone; catalyst in nitro synthesis
4-Bromo-2-methyl-6-nitroaniline 77811-44-0 C₇H₇BrN₂O₂ 231.05 Br (4), CH₃ (2), NO₂ (6), NH₂ (1) Higher reactivity due to fewer methyl groups
2-Bromo-4-methyl-6-nitroaniline 827-24-7 C₇H₇BrN₂O₂ 231.05 Br (2), CH₃ (4), NO₂ (6), NH₂ (1) Altered electronic effects from Br position
2-Methyl-6-nitroaniline C₇H₈N₂O₂ 152.15 CH₃ (2), NO₂ (6), NH₂ (1) Studied for hydrogen bonding interactions

Key Differences in Properties

Molecular Weight and Stability: The bromine atom in 4-bromo-2,3-dimethyl-6-nitroaniline increases its molecular weight (245.08 vs. 166.18 for non-brominated 2,3-dimethyl-6-nitroaniline) and may enhance thermal stability . Methyl groups at positions 2 and 3 sterically hinder reactions at the amino group, reducing reactivity compared to mono-methyl analogues .

Hydrogen Bonding and Intermolecular Interactions: Quantum mechanical studies on analogues (e.g., 2-methyl-6-nitroaniline) show interaction energies ranging from 0.23 to 5.59 kcal/mol, influenced by substituent positions . Bromine's electron-withdrawing effect in 4-bromo-2,3-dimethyl-6-nitroaniline likely reduces hydrogen bond strength compared to non-halogenated derivatives .

Solubility and Reactivity: 2,3-Dimethyl-6-nitroaniline is soluble in polar solvents (water, ethanol), while brominated derivatives exhibit lower solubility due to increased hydrophobicity . The nitro group at position 6 directs electrophilic substitution reactions to the meta position, but bromine may alter regioselectivity .

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